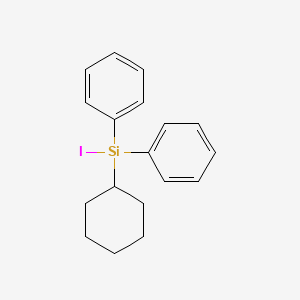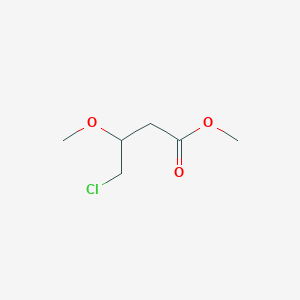
Methyl 4-chloro-3-methoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3. It is a derivative of butanoic acid, featuring a chloro and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-chloro-3-methoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to produce 4-chloro-3-methoxybutanoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of 4-azido-3-methoxybutanoate or 4-thiocyanato-3-methoxybutanoate.
Oxidation: Formation of 4-chloro-3-methoxybutanoic acid.
Reduction: Formation of 4-chloro-3-methoxybutanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group, being an electron-withdrawing group, makes the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the chloro group is replaced by other functional groups. The methoxy group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methoxybutanoate: Lacks the chloro group, making it less reactive towards nucleophiles.
Methyl 4-chlorobutanoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 4-chloro-3-oxobutanoate: Contains a keto group, making it more reactive towards nucleophiles and electrophiles.
Uniqueness: Methyl 4-chloro-3-methoxybutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
98486-31-8 |
|---|---|
Molekularformel |
C6H11ClO3 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
methyl 4-chloro-3-methoxybutanoate |
InChI |
InChI=1S/C6H11ClO3/c1-9-5(4-7)3-6(8)10-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
YCZIPIXITSDILM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(=O)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




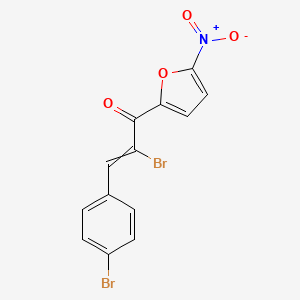
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

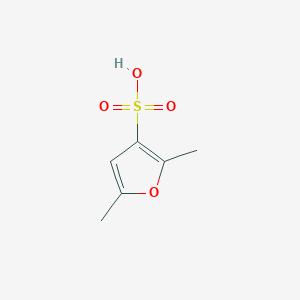


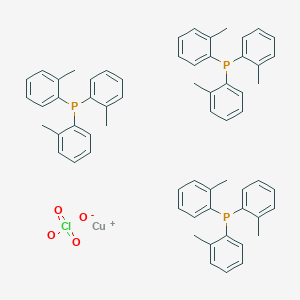

![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


